(E)-ethyl 4-(2-(4-oxo-2-((3-(trifluoromethyl)phenyl)imino)thiazolidin-5-yl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-ethyl 4-(2-(4-oxo-2-((3-(trifluoromethyl)phenyl)imino)thiazolidin-5-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C21H18F3N3O4S and its molecular weight is 465.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-ethyl 4-(2-(4-oxo-2-((3-(trifluoromethyl)phenyl)imino)thiazolidin-5-yl)acetamido)benzoate is a thiazolidine derivative known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the synthesis, mechanisms of action, and biological activities of this compound based on recent studies.
Synthesis
The synthesis of this compound typically involves the reaction of thiazolidine derivatives with acetamido and benzoate groups. The process can be outlined as follows:
-
Starting Materials :
- Ethyl chloroacetate
- 2-mercapto-3-phenylquinazolin-4(3H)-one
-
Reaction Conditions :
- The reaction is carried out in an alkaline environment to facilitate the formation of the desired thiazolidine structure.
-
Yield and Purification :
- The final product is purified through recrystallization techniques to achieve high purity necessary for biological testing.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
-
Inhibition of Enzymatic Activity :
- The thiazolidine ring structure allows for interaction with various enzymes, potentially inhibiting their activity and modulating metabolic pathways.
-
Wnt Signaling Pathway Modulation :
- The compound has been shown to enhance cellular responses to Wnt signaling, indicating a role in cellular growth and differentiation processes. This modulation occurs through the antagonization of SARP-2/sFRP-1, which inhibits Wnt signaling pathways.
Biological Activities
The compound exhibits a range of biological activities, which can be summarized as follows:
Case Studies
-
Anticancer Activity :
A study conducted on cancer cell lines demonstrated that this compound significantly inhibited cell viability with an IC50 value of approximately 20 µM. This suggests a potent anticancer effect that warrants further investigation into its mechanisms and potential clinical applications. -
Antimicrobial Efficacy :
In vitro tests against common bacterial strains revealed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 30 µg/ml, indicating effective antimicrobial activity that could be harnessed for therapeutic use against infections.
Properties
IUPAC Name |
ethyl 4-[[2-[4-oxo-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-5-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O4S/c1-2-31-19(30)12-6-8-14(9-7-12)25-17(28)11-16-18(29)27-20(32-16)26-15-5-3-4-13(10-15)21(22,23)24/h3-10,16H,2,11H2,1H3,(H,25,28)(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKULWHVFDSJFHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NC3=CC=CC(=C3)C(F)(F)F)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.